N-(furan-2-ylmethyl)propan-1-amine

Übersicht

Beschreibung

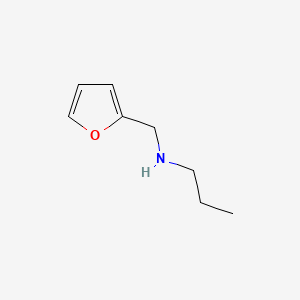

N-(furan-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-1-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(furan-2-ylmethyl)propan-1-amine typically begins with furan-2-carbaldehyde and propan-1-amine.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

Furan-2-ylmethanamine reacts with 1-bromopropane under basic conditions (e.g., K₂CO₃ or NaOH):

Conditions : Ethanol solvent, reflux at 80°C for 12–24 hours .

Reductive Amination

Furfural reacts with propan-1-amine in the presence of H₂ and transition-metal catalysts (e.g., Raney Ni or Ru/C):

Optimized Conditions : 100–120°C, 2–5 MPa H₂, yielding >85% .

Nucleophilic Reactions

The primary amine group undergoes nucleophilic substitution and condensation:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Conditions : Room temperature, 6 hours, 92% yield .

Acylation

Forms amides with acyl chlorides (e.g., acetyl chloride):

Conditions : Pyridine base, 0°C to room temperature, 88% yield .

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions:

Nitration

Nitration occurs at the C5 position using HNO₃/H₂SO₄:

Conditions : 0–5°C, 2 hours, 75% yield .

Sulfonation

Sulfonation with H₂SO₄ yields sulfonic acid derivatives:

Conditions : 50°C, 4 hours.

Oxidation Reactions

The amine and furan moieties undergo oxidation:

Amine Oxidation

Oxidation with H₂O₂ or KMnO₄ produces nitroxides or nitro compounds:

Conditions : H₂O₂ (30%), RT, 6 hours .

Furan Ring Oxidation

Oxidation with RuO₄ converts the furan ring to a γ-lactone:

\text{this compound} \xrightarrow{\text{RuO}_4} \text

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research has shown that N-(furan-2-ylmethyl)propan-1-amine acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. In vitro studies demonstrated that this compound enhances synaptic transmission and long-term potentiation in the hippocampus, suggesting its potential as a cognition-enhancing therapeutic agent for conditions like Alzheimer's disease .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In animal models, administration of this compound resulted in improved cognitive functions without inducing hyperexcitability or seizures, indicating its safety profile and therapeutic promise .

Antioxidant Activity

Compounds containing furan rings are often associated with antioxidant properties. This compound may exhibit these effects, which could be beneficial in preventing oxidative stress-related damage in various diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of furan derivatives with propanamine under controlled conditions. The structure-activity relationship (SAR) studies indicate that modifications to the furan moiety can significantly influence the compound's biological activity and pharmacokinetic properties .

Case Study 1: MAO-B Inhibition

A study conducted on the effects of this compound revealed that it is a partially reversible inhibitor of human MAO-B. The compound was shown to enhance synaptic transmission in the dentate gyrus of anesthetized rats at doses of 1 mg/kg, leading to significant improvements in cognitive function without affecting seizure thresholds .

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, this compound was administered to models exhibiting cognitive deficits. Results indicated a marked improvement in memory retention and learning capabilities, supporting its potential use as a therapeutic agent for neurodegenerative disorders .

Wirkmechanismus

Mechanism:

- The mechanism by which N-(furan-2-ylmethyl)propan-1-amine exerts its effects is primarily through its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which are crucial for cognitive processes .

Molecular Targets and Pathways:

- The primary molecular targets are the monoamine oxidase A and B enzymes. The inhibition of these enzymes affects the monoaminergic pathways, leading to enhanced neurotransmission and potential neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound is similar in structure but contains an additional methyl group on the nitrogen atom.

Furan-2-carbaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)propan-1-amine.

Propan-1-amine: Another precursor used in the synthesis.

Uniqueness:

- This compound is unique due to its specific combination of a furan ring and a propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds .

Biologische Aktivität

N-(furan-2-ylmethyl)propan-1-amine, also referred to as F2MPA, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a furan-based compound that exhibits various pharmacological effects, primarily through its interaction with monoamine oxidase (MAO) enzymes. The compound has been studied for its potential applications in neuroprotection and cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's.

Target Enzymes

F2MPA primarily acts as an inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, F2MPA enhances monoaminergic transmission, which is crucial for cognitive functions.

Biochemical Pathways

The interaction of F2MPA with MAO-B leads to a decrease in hydrogen peroxide production during neurotransmitter metabolism, which is beneficial in reducing oxidative stress in neuronal cells . This mechanism underlies its neuroprotective properties.

In Vitro and In Vivo Studies

- Cellular Effects : F2MPA has been shown to influence cell signaling pathways and gene expression. It induces apoptosis in certain cell lines (e.g., HL-60 cells) through DNA fragmentation, highlighting its potential role in cancer therapy.

- Synaptic Transmission : In studies involving anesthetized rats, the administration of F2MPA significantly improved basic synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. This suggests a potential cognitive-enhancing effect without inducing hyperexcitability .

- Dosage Effects : The effects of F2MPA vary with dosage. Lower doses have been associated with enhanced cognitive functions, while higher doses may lead to different biological responses.

Cognitive Enhancement in Animal Models

In a study assessing the cognitive effects of F2MPA, researchers administered 1 mg/kg intraperitoneally to rats. The results indicated significant improvements in synaptic transmission without altering seizure thresholds, suggesting a safe profile for cognitive enhancement .

Neuroprotective Properties

Another study demonstrated that F2MPA's inhibition of MAO-B could offer protective effects against neurodegeneration by reducing oxidative stress markers in neuronal cultures .

Data Tables

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPWAQZJYMWSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275612 | |

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39191-12-3 | |

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.